4-Bromo-7-chloro-6-fluoro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

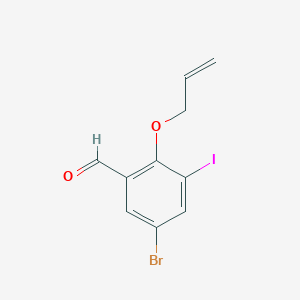

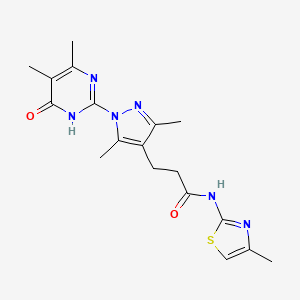

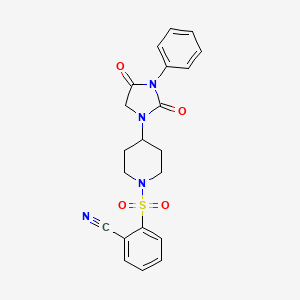

“4-Bromo-7-chloro-6-fluoro-1H-indazole” is a chemical compound with the CAS Number: 1935558-98-7 . It has a molecular weight of 249.47 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1H-indazole has been studied extensively. A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The reaction between benzyl-substituted benzylidenehydrazine and hydrazine yields 2-bromo-6-fluorobenzylidenehydrazine directly, while subsequent cyclization gives 4-bromo-1H-indazole .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C7H3BrClFN2 . The InChI code for this compound is 1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial and Enzyme Inhibition

Indazole derivatives, including 4-Bromo-1H-indazole, have been investigated for their inhibitory effects on lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic activities. These compounds have shown strong inhibitory effects on LPO, highlighting their potential in antimicrobial defense systems and various industries due to their broad antimicrobial properties (Köksal & Alım, 2018).

Spectroscopic Properties and Fluorescence

Research into halogen-substituted benzothiazoles, which share structural similarities with 4-Bromo-7-chloro-6-fluoro-1H-indazole, reveals insights into their spectroscopic and photophysical properties. These studies show that halogenation can influence fluorescence properties, potentially guiding the design of fluorophores for scientific and industrial applications (Misawa et al., 2019).

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Synthesis studies on heterocycles derived from indazole carbohydrazides, including fluorinated, chlorinated, and brominated variants, have demonstrated varied biological activities. These compounds exhibit moderate to good antimicrobial, antiinflammatory, and antiproliferative activities, indicating their potential for therapeutic applications (Narayana et al., 2009).

Corrosion Inhibition

Triazole derivatives with halogen substitutions, including bromo and fluoro groups, have been explored as corrosion inhibitors on mild steel in acidic environments. Their inhibition efficiency correlates with the molecular structure, suggesting the potential of indazole derivatives for industrial applications in corrosion protection (Chaitra, Mohana, & Tandon, 2015).

Crystal Structure Analysis

Studies on the crystal structure of halogen-substituted indazoles, including chloro-indazole systems, provide insights into their molecular organization and potential interactions in solid states. This research is foundational for the development of new materials and pharmaceuticals (Chicha et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that halogenated indole derivatives, such as this compound, are often used in the preparation of pi3 kinase inhibitors . PI3 kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer research .

Mode of Action

As a potential pi3 kinase inhibitor, it may interfere with the signaling pathways regulated by these kinases, thereby inhibiting the growth and proliferation of cancer cells .

Biochemical Pathways

As a potential pi3 kinase inhibitor, it is likely to impact the pi3k/akt/mtor pathway, a critical regulator of cell survival and growth .

Result of Action

As a potential pi3 kinase inhibitor, it may inhibit the growth and proliferation of cancer cells .

Propiedades

IUPAC Name |

4-bromo-7-chloro-6-fluoro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUFQPHQBDTNDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1Br)C=NN2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

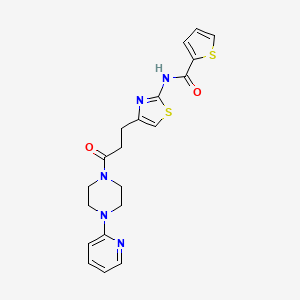

![N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide](/img/structure/B2802953.png)

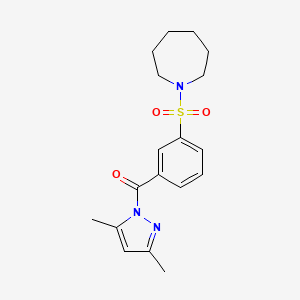

![N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide](/img/structure/B2802955.png)

![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802967.png)

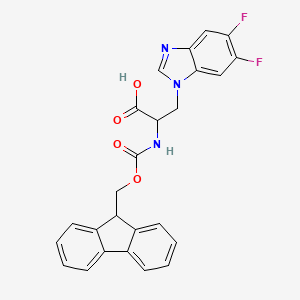

![4-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2802968.png)

![N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2802971.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2802973.png)